N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is part of the hydrazone family, which is characterized by the presence of the functional group -NH-N=CH-. Hydrazones are known for their versatility and biological activity, making them valuable in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours . The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules and metal ions. As a ligand, it can form stable complexes with metal ions, which can then interact with biological targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s combination of chloro, hydroxy, and methoxy groups enhances its ability to form stable metal complexes and exhibit significant biological activity .
Properties
Molecular Formula |
C15H13ClN2O3 |
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Molecular Weight |
304.73 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-8-12(16)7-11(14(13)19)9-17-18-15(20)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
RZMUBHSDWGPXJW-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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